molecular formula C10H8O3 B108661 Phenylsuccinic anhydride CAS No. 1131-15-3

Phenylsuccinic anhydride

Cat. No. B108661
CAS RN: 1131-15-3
M. Wt: 176.17 g/mol
InChI Key: HDFKMLFDDYWABF-UHFFFAOYSA-N
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Description

Phenylsuccinic anhydride is a chemical compound that serves as a key intermediate in the synthesis of various organic molecules. It is particularly useful in the formation of phenylsuccinamic acids, which can be obtained through the reaction of phenylsuccinic anhydride with primary amines. This compound has been utilized in the synthesis of optically active and racemic phenylsuccinamic acids, indicating its significance in the production of chiral molecules .

Synthesis Analysis

The synthesis of phenylsuccinic anhydride-based compounds has been explored in several studies. For instance, the reaction of (S)-(+)-phenylsuccinic anhydride with different primary amines has been described, leading to the formation of phenylsuccinamic acids with varying optical activities . Additionally, the synthesis of N-phenylsuccinimide via a microwave-assisted method has been developed, showcasing a more efficient and greener approach to producing this compound from phenylsuccinic anhydride and aniline .

Molecular Structure Analysis

The molecular structure of phenylsuccinic anhydride derivatives has been characterized using various spectroscopic techniques. For example, copolymers synthesized from phenylsuccinic anhydride and N-(hydroxyethyl)ethyleneimine were analyzed using FT-IR, 1H-NMR, and 13C-NMR spectroscopy, providing insights into the molecular structure, which includes ester and anhydride bonds .

Chemical Reactions Analysis

Phenylsuccinic anhydride participates in various chemical reactions. It has been used as an electrophilic monomer in the synthesis of copolymers , and as a reagent for the acylation of phenol, leading to the formation of phenyl acetate . Furthermore, it has been employed as a resolving reagent for the resolution of amines, demonstrating its utility in stereochemical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylsuccinic anhydride derivatives have been studied to some extent. For instance, the reaction of proteins with succinic anhydride, a related compound, has been shown to result in changes in the intrinsic viscosity and sedimentation constant of the proteins, indicating an unfolding or expansion of the protein molecules due to the introduction of negative charges . Additionally, the thermal stability of aliphatic polyimides synthesized from phenylene bis(succinic anhydride) was examined using thermogravimetric analysis, highlighting the importance of the anhydride's properties in polymer science .

Scientific Research Applications

Neuroprotective Effects

Phenylsuccinic anhydride exhibits potential neuroprotective effects. A study by Huang and Hertz (1995) demonstrated its ability to inhibit cytosolic glutamate formation from extracellular glutamine in cultured cerebellar granule cell neurons. This inhibitory effect was shown to prevent anoxic cell death, reducing lactate dehydrogenase release and preserving cell morphology under anoxic conditions. However, it does not prevent neurotoxicity induced by added glutamate as it is not an antagonist of the glutamate receptor (Huang & Hertz, 1995).

Application in Chiral Resolution

Phenylsuccinic anhydride has been utilized as a novel resolving agent. Gharpure and Rao (1988) described its application in resolving amines via covalent bond formation, specifically for the resolution of aminodioxane. The study provided insights into the diastereomeric excess (d.e.) of the resulting amides (Gharpure & Rao, 1988).

Biomedical Properties in Derivatives

Modification of hyaluronic acid with phenylsuccinic anhydride results in derivatives with new biomedical properties. Neves-Petersen et al. (2010) found that these derivatives offer enhanced skin penetration, stronger binding to the skin, and compatibility with hydrophobic materials. The study also explored the fluorescence and singlet oxygen scavenging properties of these derivatives, suggesting their potential medical relevance in protecting tissues against oxidative stress (Neves-Petersen et al., 2010).

Use in Synthesis of γ-Lactams

Phenylsuccinic anhydride has been employed in the synthesis of γ-lactams. Jebur and Magtoof (2017) reported on the preparation of these compounds by reacting phenylsuccinic anhydride with Schiff bases, offering a method to synthesize γ-lactams with moderate yields. The study's findings contribute to the understanding of the structural and synthetic versatility of γ-lactams (Jebur & Magtoof, 2017).

Environmental Applications

In 2020, Yu et al. explored the development of an environmentally friendly octenylsuccinic anhydride modified pH-sensitive chitosan nanoparticle drug delivery system. This study demonstrated the potential of these nanoparticles in alleviating inflammation and oxidative stress, highlighting the biocompatibility and pH sensitivity of the material (Yu et al., 2020).

Safety And Hazards

Phenylsuccinic anhydride should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves and a dust mask, is advised .

Future Directions

Phenylsuccinic anhydride has been used in the synthesis of hydroxypropyl methylcellulose esters and in the creation of copolymers . Its potential for use in other chemical reactions and syntheses could be explored in future research.

properties

IUPAC Name

3-phenyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFKMLFDDYWABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920990
Record name 3-Phenyloxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylsuccinic anhydride

CAS RN

1131-15-3
Record name Monophenyl succinic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyloxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylsuccinic Anhydride
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Synthesis routes and methods

Procedure details

A solution of phenylsuccinic acid (20.0 g, 0.10 mol), acetyl chloride, and 200 mL of toluene was stirred at reflux for 5.5 hours, removing H2O azeotropically during the reaction. After cooling to room temperature, toluene was evaporated in vacuo, and the residue was crystallized from ether to obtain 12.2 g of phenyl succinic anhydride as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
247
Citations
M Cushman, EJ Madaj - The Journal of Organic Chemistry, 1987 - ACS Publications
… We have therefore undertaken a detailed study of the electronic and steric factors that influence the stereochemical outcome of the reaction of a variety of Schiff bases with …
Number of citations: 122 pubs.acs.org
FB Dehn, JF Thorpe - Journal of the Chemical Society, Transactions, 1906 - pubs.rsc.org
… of the fact that the compound melting at 150 mas analysed and titrated by Bredt and Kallen, we are of the opinion that it is an impure form of the acid, and that phenylsuccinic anhydride …
Number of citations: 1 pubs.rsc.org
T Teshirogi - Journal of Polymer Science Part A: Polymer …, 1989 - Wiley Online Library
4,4′‐(Alkylene‐α,ω‐dioxy)bis(phenylsuccinic anhydride)s and bis(glutaric anhydride)s were obtained by the condensation of 4,4′‐diformyl‐α,ω‐diphenoxyalkanes with ethyl …
Number of citations: 4 onlinelibrary.wiley.com
M Naps, IB Johns - Journal of the American Chemical Society, 1940 - ACS Publications
… The racemic isomer was prepared previously by Anschiitz,13 who showed that addition of ammonia to phenylsuccinic anhydride … Two-tenths gram of d-phenylsuccinic anhydride was …
Number of citations: 23 pubs.acs.org
R Stephani, V Cesare, I Sadarangani, I Lengyel - Synthesis, 2002 - thieme-connect.com
… phenylsuccinic anhydride with ammonia. He reported that the β-isomer of phenylsuccinamic acid (mp 144-145 C) was the major product. He also reacted phenylsuccinic anhydride with …
Number of citations: 1 www.thieme-connect.com
H Wren, H Williams - Journal of the Chemical Society, Transactions, 1916 - pubs.rsc.org
… The conversion of d-phenylsuccinic anhydride into the acid by means of hot water is accompanied by slight racemisation, the behaviour thus resembling that of the active …
Number of citations: 23 pubs.rsc.org
RD Desai, MA Wali - Proceedings of the Indian Academy of Sciences …, 1937 - Springer
… (III) We have now condensed toluene with phenylsuccinic anhydride in the presence of aluminium chloride and find that a mixture of ~-phenyl-]3-~-toluoylpropionic (IV) and a-phenyl-~-p…
Number of citations: 2 link.springer.com
CS RONDESTVEDT JR, AH FILBEY - The Journal of Organic …, 1954 - ACS Publications
… Recently, Miller described its preparation by the N-bromosuccinimide dehydrogenation of phenylsuccinic anhydride (7). He prepared the p-nitro derivative similarly, by dehydrogenation …
Number of citations: 11 pubs.acs.org
Y Akhnookh, WI Awad, FG Baddar - Journal of the Chemical Society …, 1959 - pubs.rsc.org
… anhydride has been extended to phenylsuccinic anhydride. Contrary to Weizmann et al. ,2 … P-chlorophenyl-magnesium bromide reacted with phenylsuccinic anhydride they gave the p-…
Number of citations: 2 pubs.rsc.org
LE Miller, HB Staley, DJ Mann - Journal of the American Chemical …, 1949 - ACS Publications
… I When phenylsuccinic anhydride is permitted to react with N-bromosuccinimide in the presence of a catalytic amount of benzoyl peroxide, phenylmaleic anhydride can …
Number of citations: 9 pubs.acs.org

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